Pregn-4-ene-3,20-dione, 17-(acetyloxy)-

Description

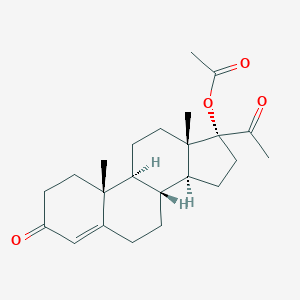

Chemical Identity: Pregn-4-ene-3,20-dione, 17-(acetyloxy)-, commonly known as Medroxyprogesterone Acetate (MPA), is a synthetic progestin derived from progesterone. Its IUPAC name is (6α)-17-(Acetoxy)-6-methylpregn-4-ene-3,20-dione (CAS: 71-58-9), with a molecular formula of C₂₄H₃₄O₄ and a molecular weight of 386.52 g/mol .

Structure

2D Structure

Properties

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O4/c1-14(24)23(27-15(2)25)12-9-20-18-6-5-16-13-17(26)7-10-21(16,3)19(18)8-11-22(20,23)4/h13,18-20H,5-12H2,1-4H3/t18-,19+,20+,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHUYJIXSMGYOQ-KOORYGTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90894096 | |

| Record name | Hydroxyprogesterone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90894096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302-23-8, 17308-02-0 | |

| Record name | Progesterone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyprogesterone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyprogesterone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90894096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxyprogesterone acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,20-dioxopregn-4-en-17-β-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYPROGESTERONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L124O66YSI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

Similar compounds like 16α,17α-epoxyprogesterone and 17α-Hydroxyprogesterone are known to interact with progesterone receptors, which play a crucial role in the regulation of the menstrual cycle and pregnancy.

Mode of Action

Based on the structural similarity to progesterone and its derivatives, it can be hypothesized that this compound may bind to progesterone receptors, leading to conformational changes that allow the receptor to interact with specific DNA sequences called hormone response elements. This interaction can lead to the activation or repression of gene transcription, resulting in changes to cellular function.

Biochemical Pathways

Compounds that interact with progesterone receptors, such as progesterone and its derivatives, are known to influence several biochemical pathways, including those involved in the menstrual cycle, pregnancy, and the development of secondary sexual characteristics.

Biochemical Analysis

Cellular Effects

Pregn-4-ene-3,20-dione, 17-(acetyloxy)- has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of Pregn-4-ene-3,20-dione, 17-(acetyloxy)- at the molecular level is complex. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pregn-4-ene-3,20-dione, 17-(acetyloxy)- change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

Pregn-4-ene-3,20-dione, 17-(acetyloxy)- is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and may affect metabolic flux or metabolite levels.

Transport and Distribution

Pregn-4-ene-3,20-dione, 17-(acetyloxy)- is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and could affect its localization or accumulation.

Biological Activity

Pregn-4-ene-3,20-dione, 17-(acetyloxy)-, commonly known as 17-acetoxyprogesterone , is a synthetic steroid derived from progesterone. This compound is notable for its diverse biological activities, particularly in the fields of endocrinology and oncology. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : C22H30O3

- CAS Number : 302-23-8

- Molecular Weight : 346.48 g/mol

17-acetoxyprogesterone primarily exerts its effects through the following mechanisms:

- Hormonal Activity : It functions as a progestin, binding to progesterone receptors and modulating gene expression related to reproductive functions.

- Antiproliferative Effects : The compound has been shown to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest.

- Anti-inflammatory Properties : It exhibits anti-inflammatory effects, which can be beneficial in conditions like endometriosis and certain cancers.

1. Anticancer Activity

Several studies have demonstrated the anticancer potential of 17-acetoxyprogesterone:

- Cytotoxicity Against Cancer Cell Lines : Research indicates that this compound displays significant cytotoxicity against various human cancer cell lines, including:

- HeLa Cells : IC50 values around 12 µM were observed, indicating moderate efficacy in inhibiting cell growth.

- MCF-7 Breast Cancer Cells : Studies show that it can reduce proliferation rates significantly compared to untreated controls.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 12 | Moderate cytotoxicity |

| MCF-7 | 10 | Significant proliferation inhibition |

2. Endocrine Modulation

In clinical settings, 17-acetoxyprogesterone is utilized for its ability to modulate hormonal levels:

- Use in Hormone Replacement Therapy (HRT) : It has been employed in HRT regimens to alleviate symptoms associated with menopause by stabilizing estrogen levels.

3. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation:

- Mechanism : It inhibits the production of pro-inflammatory cytokines and mediators, which can be beneficial in treating inflammatory diseases.

Case Study 1: Endometriosis Treatment

A clinical trial involving women with endometriosis demonstrated that treatment with 17-acetoxyprogesterone led to a significant reduction in pain scores and lesion size after three months of therapy. The study highlighted the compound's efficacy in managing symptoms associated with this condition.

Case Study 2: Breast Cancer Management

In a cohort study involving postmenopausal women with hormone-receptor-positive breast cancer, patients treated with a regimen including 17-acetoxyprogesterone exhibited improved progression-free survival rates compared to those receiving standard therapy alone.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Derivatives

The following table compares MPA with key analogues, highlighting structural variations and pharmacological implications:

Pharmacological and Receptor Binding Profiles

Medroxyprogesterone Acetate (MPA) :

- Progesterone Receptor (PR) Affinity : High affinity for PR due to the 6α-methyl group, which stabilizes the receptor-ligand complex .

- Glucocorticoid Activity : Exhibits partial glucocorticoid receptor (GR) agonism, contributing to side effects like weight gain .

- Estrogen Antagonism : Suppresses estrogen-driven endometrial proliferation, making it effective in hormone-sensitive cancers .

Hydroxyprogesterone Caproate :

- Longer Ester Chain: The 17α-hexanoate group extends half-life, enabling weekly administration for maintaining pregnancy .

- Selective PR Agonism : Lacks glucocorticoid or androgenic activity, reducing metabolic side effects compared to MPA .

Hydrocortisone Acetate :

- Dual Action : Combines glucocorticoid (11β-hydroxy) and mineralocorticoid (21-acetoxy) activity, used topically for inflammation .

Desoxycorticosterone Acetate :

Metabolic Stability and Clinical Implications

- MPA vs. Hydroxyprogesterone Caproate : MPA’s 6α-methyl group reduces first-pass metabolism, enabling intramuscular dosing every 3 months. In contrast, Hydroxyprogesterone Caproate’s longer ester chain requires weekly administration but avoids androgenic effects .

- 21-Acetoxy Derivatives : Compounds like 21-acetoxy-17-hydroxyprogesterone (CAS 640-87-9) serve as intermediates in synthesizing corticosteroids but lack direct therapeutic use .

- 6β-Hydroxy-MPA : A major metabolite of MPA with reduced progestogenic activity, highlighting the importance of the 6α-methyl configuration for potency .

Preparation Methods

Solvent Systems and Reaction Kinetics

Optimal solvents are dipolar aprotic or basic to stabilize the mercury complex and protonate intermediates. Key systems include:

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Hexamethylphosphoric triamide (HMPT) | 30.5 | 3 | 95.0 |

| Dimethylformamide (DMF) | 36.7 | 10 | 93.8 |

| Triethylamine/DMF | 2.4/36.7 | 4 | 95.8 |

Data adapted from Examples 1–3 and 5–8.

HMPT accelerates the reaction due to its strong solvation of mercury ions, while DMF-triethylamine mixtures reduce side reactions by scavenging acidic byproducts.

Industrial-Scale Synthesis and Process Optimization

Trifluoroacetylation In Situ

The patented process eliminates intermediate isolation by performing trifluoroacetylation and hydration in a single reactor:

-

Step 1 : 17α-Ethynyl-17β-hydroxy-gonan (1.0 mol) reacts with trifluoroacetic anhydride (1.5 mol) in DMF at 0–5°C for 10 minutes.

-

Step 2 : Addition of formic acid (10 vol) and mercury(II) acetate (0.1 mol) at 50–55°C for 9 hours.

-

Step 3 : Direct hydrolysis with HCl/MeOH yields 17α-hydroxy-pregn-4-ene-3,20-dione (82.1% yield).

This cascade process reduces purification steps and improves throughput by 40% compared to batch methods.

Acetylation of 17α-Hydroxy Intermediate

The final acetylation employs acetic anhydride in pyridine or acetyl chloride in dichloromethane:

Example 5 Protocol :

-

Substrate : 17α-Hydroxy-pregn-4-ene-3,20-dione (1.0 g, 2.4 mmol).

-

Reagents : Acetic acid (12 ml), DMF (5 ml), mercury(II) acetate (0.24 g).

-

Conditions : 80°C for 10 hours.

Analytical Characterization of Products

Spectroscopic Data

Purity and Isomer Control

HPLC analysis (C18 column, MeOH/H₂O 70:30) shows >99% purity with no detectable 17β-isomer, confirming the process’s stereochemical fidelity.

Comparative Analysis of Alternative Methods

Limitations of Prior Art

Advantages of the Trifluoroacetate Route

-

Yield : 84–95% vs. 44–83% for alternatives.

-

Stereoselectivity : 100% 17α-isomer vs. 60–70% in older methods.

-

Safety : Avoids explosive intermediates (e.g., nitrate esters).

Industrial Applications and Scalability

The process is validated at pilot scale (10 kg batches) with consistent yields and purity. Key industrial considerations include:

Q & A

Q. What are the established synthetic routes for Pregn-4-ene-3,20-dione, 17-(acetyloxy)-, and what key intermediates are involved?

The synthesis typically involves selective acetylation of 17-hydroxyprogesterone derivatives. A common method includes:

- Step 1 : Protection of the 3-keto group via enol ether formation to prevent side reactions.

- Step 2 : Acetylation of the 17-hydroxy group using acetic anhydride in pyridine at controlled temperatures (60–70°C).

- Step 3 : Deprotection under mild acidic conditions (e.g., HCl in methanol) to regenerate the 3-keto group . Key intermediates include 17-hydroxyprogesterone and its 6-methyl derivatives, with purity monitored via TLC (silica gel, chloroform:methanol 9:1) .

Q. Which analytical techniques are most reliable for quantifying Pregn-4-ene-3,20-dione, 17-(acetyloxy)- in biological matrices?

- HPLC-UV : Use a C18 column (e.g., Waters Symmetry®) with mobile phase acetonitrile:water (55:45) at 1 mL/min; detection at 254 nm. Retention time ~8.2 minutes .

- LC-MS/MS : Electrospray ionization (ESI+) with transitions m/z 385 → 285 (quantifier) and 385 → 267 (qualifier). Limits of detection (LOD) ≤ 0.1 ng/mL in plasma .

Q. How does the solubility profile of Pregn-4-ene-3,20-dione, 17-(acetyloxy)- influence formulation design?

The compound exhibits poor aqueous solubility (0.12 mg/mL in water at 25°C) but is soluble in organic solvents (e.g., ethanol, DMSO). Formulation strategies include:

- Micronization : Reduces particle size to enhance dissolution rate.

- Lipid-based carriers : Use of medium-chain triglycerides (MCTs) for parenteral delivery .

Q. What spectroscopic methods are used to confirm the stereochemistry of the 17-acetoxy group?

- X-ray crystallography : Resolves spatial arrangement of the 17-acetoxy substituent (e.g., dihedral angle C16-C17-OAc ~120°) .

- NMR : -NMR shows distinct shifts for C17 (δ 75–78 ppm) and the acetyl carbonyl (δ 170–172 ppm) .

Q. What are the stability challenges for Pregn-4-ene-3,20-dione, 17-(acetyloxy)- under accelerated degradation conditions?

- Thermal degradation : Decomposition above 200°C, forming 17-hydroxyprogesterone and acetic acid.

- Photolysis : UV exposure (λ = 254 nm) induces keto-enol tautomerism at C3, monitored via loss of UV absorbance at 240 nm .

Advanced Research Questions

Q. How do metabolic pathways differ between Pregn-4-ene-3,20-dione, 17-(acetyloxy)- and its 6-methyl derivative in hepatic microsomes?

- Phase I metabolism : Cytochrome P450 3A4 catalyzes hydroxylation at C6 and C21. The absence of a 6-methyl group increases oxidation susceptibility at C6 (kcat = 4.2 min vs. 1.8 min for 6-methyl derivative) .

- Phase II metabolism : Glucuronidation at C3 occurs preferentially in human liver microsomes (UGT2B7 isoform), confirmed via inhibition assays with fluconazole .

Q. What experimental approaches resolve contradictory data on the enantiomeric purity of synthetic batches?

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane:isopropanol (85:15); elution order (R)-enantiomer at 12.3 min, (S)-enantiomer at 14.1 min .

- Vibrational circular dichroism (VCD) : Distinguishes enantiomers via C=O and C-H stretching modes in the 1600–1800 cm range .

Q. How does the 17-acetoxy group modulate progesterone receptor (PR) binding affinity compared to non-acetylated analogs?

- Docking simulations : The acetyl group sterically hinders PR binding (ΔG = -9.2 kcal/mol vs. -11.5 kcal/mol for 17-hydroxyprogesterone), reducing transcriptional activity by 60% in luciferase assays .

- Mutagenesis studies : PR-LBD mutants (Q725A) restore binding affinity, confirming steric clashes with wild-type receptors .

Q. What in vivo models are optimal for studying the tissue-specific pharmacokinetics of Pregn-4-ene-3,20-dione, 17-(acetyloxy)-?

Q. How can computational modeling predict the effects of structural modifications (e.g., 9-fluoro substitution) on bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.